molecular formula C11H9F3INO B8171167 (3,3-Difluoropyrrolidin-1-yl)(4-fluoro-2-iodophenyl)methanone

(3,3-Difluoropyrrolidin-1-yl)(4-fluoro-2-iodophenyl)methanone

Cat. No.: B8171167
M. Wt: 355.09 g/mol
InChI Key: SUJAXIJGEJCLMB-UHFFFAOYSA-N
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Description

(3,3-Difluoropyrrolidin-1-yl)(4-fluoro-2-iodophenyl)methanone is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine and iodine atoms, which contribute to its distinct reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropyrrolidin-1-yl)(4-fluoro-2-iodophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of a fluorinated pyrrolidine derivative with a fluoro-iodophenyl ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropyrrolidin-1-yl)(4-fluoro-2-iodophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

(3,3-Difluoropyrrolidin-1-yl)(4-fluoro-2-iodophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)(4-fluoro-2-iodophenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For instance, it has been studied as a dipeptidyl peptidase IV inhibitor, which is relevant in the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluoropyrrolidin-1-yl)(4-fluoro-2-iodophenyl)methanone: Unique due to the presence of both fluorine and iodine atoms.

    (3,3-Difluoropyrrolidin-1-yl)(4-chloro-2-iodophenyl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.

    (3,3-Difluoropyrrolidin-1-yl)(4-fluoro-2-bromophenyl)methanone: Contains a bromine atom instead of an iodine atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where such properties are desired .

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-(4-fluoro-2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3INO/c12-7-1-2-8(9(15)5-7)10(17)16-4-3-11(13,14)6-16/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJAXIJGEJCLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=C(C=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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